molecular formula C10H18O3 B087122 10-Hydroxy-2-decenoic acid CAS No. 14113-05-4

10-Hydroxy-2-decenoic acid

Cat. No. B087122
CAS RN: 14113-05-4
M. Wt: 186.25 g/mol
InChI Key: QHBZHVUGQROELI-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Hydroxy-2-decenoic acid (10-HDA) is a fatty acid found in royal jelly . It is an α, β-unsaturated medium-chain carboxylic acid containing a terminal hydroxyl group . It has various unique properties and great economic value . It promotes neurogenesis of neural stem/progenitor cells (cells capable of differentiating into neurons, astrocytes, or oligodendrocytes) in vitro . In addition, 10-HDA has been reported to have in vitro anti-tumor, anti-biotic, immunomodulatory, estrogenic, neurogenic, and innate immune response modulating activities .


Synthesis Analysis

The biosynthesis of 10-HDA has been improved through a two-step method. The conversion rate of the intermediate product trans-2-decenoic acid in the first step of 10-HDA synthesis could reach 93.1 ± 1.3% by combining transporter overexpression and permeation technology strategies . In the second step of 10-HDA synthesis, NAD(P)H was regenerated by overexpressing a glucose dehydrogenase with the P450 enzyme (CYP153A33/M228L-CPRBM3) in Escherichia coli, improving the catalytic performance of the trans-2-decenoic acid terminal hydroxylation .


Molecular Structure Analysis

The molecular formula of 10-HDA is C10H18O3 . It has an average mass of 186.248 Da and a monoisotopic mass of 186.125595 Da .


Chemical Reactions Analysis

The production of pro-inflammatory cytokines, Interleukin (IL)-8, IL-1β and tumor necrosis factor-alpha (TNF-α) in WiDr cells was modulated by 10-HDA. IL-8 were dramatically declined by 10-HDA at 3 mM, while IL-1β and TNF-α were significantly decreased .


Physical And Chemical Properties Analysis

10-HDA is a white crystal with a melting point of 58-59 ℃ . It is stable in nature, easily soluble in methanol, ethanol, chloroform and ether, slightly soluble in acetone, insoluble in water, acidic to litmus paper, and able to make bromine water Rapid fading can also make potassium permanganate solution fade .

Scientific Research Applications

Anti-Biofilm Activity

10-HDA has been shown to possess significant anti-biofilm activity, particularly against Staphylococcus aureus . It can significantly reduce the biofilm biomass at sub-minimum inhibitory concentration (MIC) levels . It inhibits the secretion of extracellular polymeric substances, decreases bacterial adhesion and aggregation, and disrupts biofilm architecture .

Anti-Hemolysis Activity

10-HDA can significantly inhibit the hemolytic activity of Staphylococcus aureus . This is particularly important as hemolysis is a key virulence factor for many pathogenic bacteria .

Antibacterial Properties

10-HDA has been found to have strong antibacterial properties. It can effectively eradicate mature biofilms and reduce the bacterial viability of mature biofilms .

Biosynthesis

10-HDA can be biosynthesized efficiently using a NAD(P)H regeneration P450 system and whole-cell catalytic biosynthesis . This provides a simplified production strategy to promote the two-step continuous whole-cell catalytic biosynthesis of 10-HDA and other α, β-unsaturated carboxylic acid derivatives .

Anti-Inflammatory Effects

10-HDA has been reported to possess anti-inflammatory effects . This makes it potentially useful in the treatment of various inflammatory conditions.

Antitumor Activity

10-HDA has been reported to possess antitumor activity . This suggests that it could potentially be used in cancer treatment.

Immunomodulatory Effects

10-HDA has been reported to have immunomodulatory effects . This means it could potentially be used to modulate the immune response in various conditions.

Skin Health

10-HDA has been associated with various benefits related to skin health, such as the inhibition of androgen-induced sebaceous gland hyperplasia, improvement of the skin condition of an atopic dermatitis mouse model, anti-inflammatory effect in lipopolysaccharide-stimulated RAW 264.7 macrophages, release control of the inflammatory cytokine of thymic stromal lymphopoietin- (TSLP)-induced inflamed epidermis by 10H2DA, and the collagen production promotion action of the cultivated human fibroblast by 10H2DA .

Mechanism of Action

10-Hydroxy-2-decenoic acid (10-HDA), also known as 10-hydroxydec-2-enoic acid, is a unique medium-chain fatty acid found in royal jelly. It has been associated with various health benefits due to its unique properties .

Target of Action

10-HDA primarily targets the Free Fatty Acid Receptor 4 (FFAR4) on osteoclasts . Osteoclasts are cells that break down bone tissue, and this process is essential for the maintenance and repair of bones. By binding to FFAR4, 10-HDA inhibits the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), thereby attenuating the induction of the Nuclear Factor of Activated T cells (NFAT) c1 . This action inhibits bone resorption, which could be beneficial in conditions like osteoporosis .

Mode of Action

10-HDA interacts with its targets by binding to the FFAR4 receptor on osteoclasts . This binding inhibits RANKL, a key regulator of osteoclast differentiation and activation . The inhibition of RANKL leads to the attenuation of NFAT c1 induction, a master regulator of osteoclastogenesis . This interaction results in the inhibition of bone resorption .

Biochemical Pathways

The primary biochemical pathway affected by 10-HDA is the RANKL-RANK signaling pathway involved in bone metabolism . By inhibiting RANKL, 10-HDA disrupts this pathway, leading to a decrease in osteoclast differentiation and activity, and thus, a decrease in bone resorption .

Pharmacokinetics

A study on the metabolism and pharmacokinetics of medium-chain fatty acids in royal jelly, including 10-hda, found that these fatty acids are metabolized to dicarboxylate and absorbed into the circulation . Enzyme treatment increased the absorption of these fatty acids .

Result of Action

The binding of 10-HDA to FFAR4 and the subsequent inhibition of RANKL leads to a decrease in the differentiation and activity of osteoclasts . This results in a decrease in bone resorption, which could potentially be beneficial in conditions like osteoporosis . Additionally, 10-HDA has been shown to possess various biological activities, such as antibacterial, antioxidative, anti-inflammatory, immune regulation, and antitumor effects .

Action Environment

The action of 10-HDA can be influenced by various environmental factors. For instance, the presence of certain enzymes can increase the absorption of 10-HDA . Additionally, the efficacy of 10-HDA may be influenced by the presence of other compounds in the environment.

Safety and Hazards

10-HDA should be handled with care to avoid inhalation, contact with eyes and skin. It should not be used in areas without appropriate exhaust ventilation . It is also recommended to avoid rough handling of containers, such as upsetting, falling, giving a shock, and dragging .

properties

IUPAC Name

(E)-10-hydroxydec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h6,8,11H,1-5,7,9H2,(H,12,13)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBZHVUGQROELI-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=CC(=O)O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC/C=C/C(=O)O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045504
Record name trans-10-Hydroxy-2-decenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Hydroxy-2-decenoic acid

CAS RN

14113-05-4
Record name trans-10-Hydroxy-2-decenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14113-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Hydroxydecenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014113054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14113-05-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-10-Hydroxy-2-decenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-10-Hydroxy-2-decenoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10-HYDROXYDECENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76B519G7TJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Hydroxy-2-decenoic acid
Reactant of Route 2
Reactant of Route 2
10-Hydroxy-2-decenoic acid
Reactant of Route 3
10-Hydroxy-2-decenoic acid
Reactant of Route 4
Reactant of Route 4
10-Hydroxy-2-decenoic acid
Reactant of Route 5
10-Hydroxy-2-decenoic acid
Reactant of Route 6
Reactant of Route 6
10-Hydroxy-2-decenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.